Spirolaxine methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spirolaxine methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C24H34O6 and its molecular weight is 418.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Structure and Synthesis

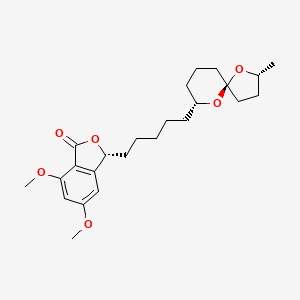

Spirolaxine methyl ether is characterized by a complex structure featuring a 5,7-dimethoxyphthalide nucleus linked to a 6,5-spiroacetal group. The compound can be synthesized through various methods, including:

- Brimble Synthesis : This method involves a modified Julia olefination to couple a phthalide aldehyde with a sulfone fragment, establishing the stereochemistry of the product through careful control of reaction conditions .

- Dallavalle Synthesis : This approach utilizes an oxidative cyclization of hydroxyalkyl-substituted tetrahydropyran to form the spiroketal system, followed by condensation with phosphonates .

- Phillips Synthesis : A cyclopropanol-based strategy is employed here, where readily available olefins are coupled with γ-valerolactone to yield this compound .

These synthetic routes not only confirm the compound's stereochemistry but also facilitate the production of analogs for further research.

Inhibition of Helicobacter pylori

One of the most notable applications of this compound is its potent inhibitory activity against Helicobacter pylori, a bacterium associated with various gastrointestinal disorders, including peptic ulcers and gastric cancer. Research indicates that this compound exhibits stronger anti-H. pylori activity compared to its natural counterpart, spirolaxine .

Table 1: Comparative Anti-H. pylori Activity

This enhanced activity suggests that this compound could be developed into an effective therapeutic agent for treating H. pylori-related conditions.

Potential Therapeutic Uses

Given its biological properties, this compound has potential applications in various therapeutic areas:

- Gastrointestinal Disorders : Its ability to inhibit H. pylori positions it as a candidate for treating infections that lead to gastritis and ulcers.

- Cancer Prevention : Due to its antibacterial properties, there is potential for using this compound in preventing gastric cancer linked to chronic H. pylori infection.

- Drug Development : The compound's structure can serve as a scaffold for synthesizing new derivatives with improved efficacy and safety profiles.

Case Studies and Research Findings

Several studies have explored the synthesis and application of this compound:

- Enantioselective Synthesis : A study demonstrated the first enantioselective total synthesis of this compound, confirming its stereochemical configuration and establishing a reliable synthetic pathway for further research .

- Biological Evaluation : Research highlighted that modifications to the structure of this compound could enhance its biological activity against H. pylori, paving the way for developing more effective antimicrobial agents .

- Structure-Activity Relationship Studies : Ongoing investigations focus on understanding how structural variations impact the compound's efficacy against bacterial strains, which is crucial for drug design .

化学反応の分析

Sharpless Asymmetric Epoxidation for Stereochemical Control

The Sharpless asymmetric epoxidation is utilized to establish stereochemistry in both the phthalide and spiroketal moieties. For example:

-

Epoxidation of allylic alcohol intermediates generates chiral epoxides, which are subsequently reduced or rearranged to set stereocenters at C3, C2'', C5'', and C7'' .

| Substrate | Conditions | Epoxide Configuration | Yield |

|---|---|---|---|

| Allylic alcohol 20 | Ti(OiPr)₄, (+)-DET, TBHP | (R,R)-epoxide | 89% |

This reaction ensures enantioselective synthesis critical for biological activity .

Modified Julia–Kocienski Olefination for Fragment Coupling

A modified Julia–Kocienski olefination connects the spiroacetal sulfone (4) and phthalide-aldehyde (3) fragments. This reaction forms the C1–C2 bond of the polymethylene chain:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Sulfone 4b + Aldehyde 3a | KHMDS, THF, −78°C → rt | Alkene intermediate | 76% (2 steps) |

The reaction proceeds via a sulfinate intermediate, enabling stereoselective formation of the trans-alkene .

Prins Cyclization for Spiroketal Formation

The -spiroketal system is constructed via Prins cyclization , a key step in forming the spiroacetal core:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Diol derivative | TFA, CH₂Cl₂, 0°C → rt | Spiroacetal 51 | 63% |

This acid-catalyzed reaction generates the thermodynamically favored spiroketal isomer stabilized by anomeric effects .

Wadsworth-Emmons Condensation for Polymethylene Chain Installation

The Wadsworth-Emmons condensation installs the polymethylene chain on the phthalide moiety:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde 53 + Phosphonate 52 | NaH, THF, 0°C → rt | α,β-unsaturated ester | 67% |

This reaction forms the E-alkene selectively, critical for subsequent hydrogenation steps .

Catalytic Hydrogenation for Final Reduction

A Pd/C-catalyzed hydrogenation reduces the alkene in the polymethylene chain to yield the saturated natural product:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Alkene 30a | H₂, Pd/C, EtOAc | (+)-Spirolaxine methyl ether | 90% |

This step finalizes the structure while preserving stereochemical integrity .

特性

分子式 |

C24H34O6 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC名 |

(3R)-5,7-dimethoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C24H34O6/c1-16-11-13-24(29-16)12-7-9-17(30-24)8-5-4-6-10-20-19-14-18(26-2)15-21(27-3)22(19)23(25)28-20/h14-17,20H,4-13H2,1-3H3/t16-,17-,20-,24-/m1/s1 |

InChIキー |

JCVYMDCKTLUBAJ-RYFDGZFISA-N |

異性体SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |

正規SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)OC)OC)C(=O)O3 |

同義語 |

spirolaxine methyl ether |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。